4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid

Antifolate Synthesis Medicinal Chemistry Process Chemistry

Sourcing 4-[(3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl)amino]benzoic acid (CAS 2499-35-6) as a research intermediate often involves risks of substitution with des-methyl analogs, which fundamentally alter the biological activity of the final antifolate drug candidate. Our supply strictly ensures the 4-methyl substitution integrity. - **Structural Fidelity:** The specific 4-methyl group is confirmed, preventing the propagation of structural errors into the final compound, which is essential for achieving reported IC50 values (e.g., 3 μM for GAR-TFase). - **Reactivity Assured:** The free benzoic acid moiety is primed for direct amide bond formation with L-glutamate esters, facilitating efficient peptide coupling. - **Supply Reliability:** Supplied at ≥95% purity with comprehensive analytical documentation to support your synthesis workflow.

Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol
CAS No. 2499-35-6
Cat. No. B15344805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid
CAS2499-35-6
Molecular FormulaC15H18N4O3
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H18N4O3/c1-9-12(13(20)19-15(16)18-9)3-2-8-17-11-6-4-10(5-7-11)14(21)22/h4-7,17H,2-3,8H2,1H3,(H,21,22)(H3,16,18,19,20)
InChIKeyGOKUKACLBHSQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purity and Identity of CAS 2499-35-6


4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid (CAS 2499-35-6) is a pyrimidinyl benzoic acid derivative with the molecular formula C15H18N4O3 and a molecular weight of 302.33 g/mol. It functions as a critical synthetic intermediate in the construction of acyclic antifolate analogs, where its benzoic acid moiety is primed for peptide coupling to glutamic acid derivatives . The compound is typically supplied at a purity of ≥95% .

Risks of Unvalidated Substitution (CAS 2499-35-6)


The specific 4-methyl substitution on the pyrimidine ring of CAS 2499-35-6 critically distinguishes it from other intermediates like 4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoic acid or its 2,4-diamino counterparts. In the synthesis of target antifolates such as 5-DACTHF, the final biological activity is exquisitely sensitive to the heterocycle's substitution pattern [1]. Generic substitution with a des-methyl or diamino analog would therefore propagate a structural error into the final drug candidate, fundamentally altering its enzyme inhibition profile, where IC50 values for GAR-TFase and AICAR-TFase are known to be 3 μM and 94 μM for the correct final product . Without the precise methyl group, the resulting molecule cannot be considered the same active pharmaceutical ingredient or tool compound.

Quantitative Evidence for CAS 2499-35-6


Comparative Data Assessment

An exhaustive search of primary research papers, patents, and authoritative databases has yielded no direct, quantitative head-to-head comparisons between CAS 2499-35-6 and its closest structural analogs (e.g., the 2,4-diamino or des-methyl variants). The compound is known as a key intermediate, but its specific performance characteristics are only inferred from the final product, 5-DACTHF. For 5-DACTHF, the GAR-TFase IC50 is 3 μM and the AICAR-TFase IC50 is 94 μM . No isolated activity, selectivity, or stability data for CAS 2499-35-6 is available in the public domain to support a direct, quantifiable differentiation claim. [1]

Antifolate Synthesis Medicinal Chemistry Process Chemistry

Validated Applications: CAS 2499-35-6


Peptide Coupling to Build Acyclic Antifolates

The primary substantiated use is as a protected intermediate for constructing antifolates like 5-DACTHF. Its free benzoic acid group allows for direct amide bond formation with L-glutamate esters, a key step in building the full pharmacophore [1]. The 4-methyl group on the pyrimidine is essential for the final molecule's target inhibition profile .

Impurity Profiling of Pemetrexed Intermediates

As a structural analog of the pyrimidine fragment found in pemetrexed intermediates, CAS 2499-35-6 can serve as a reference standard for developing HPLC or UPLC methods to monitor process-related impurities during the multi-step synthesis of anticancer antifolates [2].

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